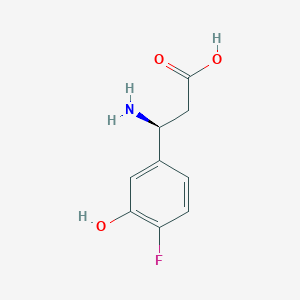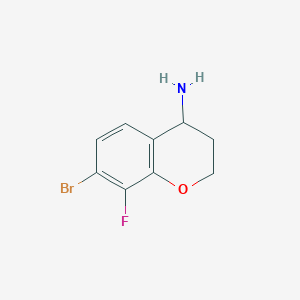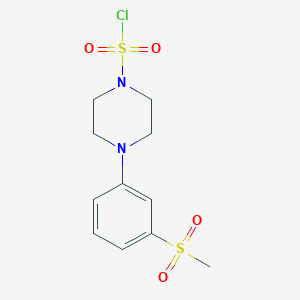
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClN2O4S2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride typically involves the reaction of 3-(methylsulfonyl)aniline with piperazine and subsequent sulfonylation. The reaction conditions often include the use of a base such as triethylamine and a sulfonyl chloride reagent. The process can be summarized as follows:
Step 1: Reaction of 3-(methylsulfonyl)aniline with piperazine in the presence of a base to form the intermediate.
Step 2: Sulfonylation of the intermediate with a sulfonyl chloride reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfone Derivatives: Formed from the oxidation of the methylsulfonyl group.
Sulfide Derivatives: Formed from the reduction of the methylsulfonyl group.
Aplicaciones Científicas De Investigación
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The piperazine moiety may also interact with biological targets, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Methylsulfonyl)phenyl)piperazine: Lacks the sulfonyl chloride group but retains the piperazine and methylsulfonyl functionalities.
4-(3-(Methylsulfonyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
4-(3-(Methylsulfonyl)phenyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and piperazine moieties. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15ClN2O4S2 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
4-(3-methylsulfonylphenyl)piperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClN2O4S2/c1-19(15,16)11-4-2-3-10(9-11)13-5-7-14(8-6-13)20(12,17)18/h2-4,9H,5-8H2,1H3 |
Clave InChI |
JLRJOANHSVGYGC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



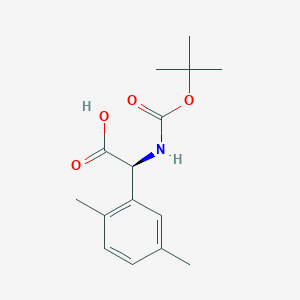

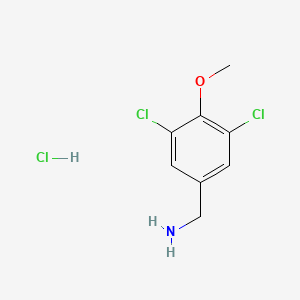

![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)

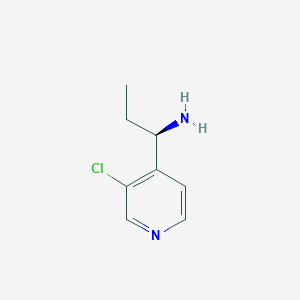
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)

